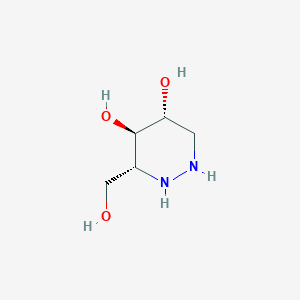
(3R,4R,5R)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azafagomine is a synthetic iminosugar that has garnered significant interest due to its potent inhibitory activity against glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Azafagomine’s structure mimics the transition state of glycoside hydrolysis, making it a valuable tool in biochemical research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azafagomine can be synthesized through several routes. One notable method involves the Diels-Alder reaction of pentadienoic acid with 4-phenyl-1,2,4-triazole-3,5-dione, followed by reduction, epoxidation, epoxide hydrolysis, and deprotection . Another approach includes the diastereoselective cycloaddition of dienes bearing a glucosyl chiral auxiliary to 4-phenyl-1,2,4-triazole-3,5-dione, followed by functionalization of alkenes into molecules bearing a glucosyl framework .
Industrial Production Methods
While specific industrial production methods for azafagomine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Azafagomine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of azafagomine include:
Reducing agents: Sodium borohydride (NaBH4) for reduction reactions.
Oxidizing agents: Potassium permanganate (KMnO4) for oxidation reactions.
Protecting groups: Acetyl groups for protecting hydroxyl functionalities during synthesis.
Major Products
The major products formed from these reactions include various derivatives of azafagomine, such as 1-N-phenyl carboxamide derivatives, which have shown enhanced binding affinity to glycosidases .
Wissenschaftliche Forschungsanwendungen
Azafagomine has a wide range of scientific research applications:
Wirkmechanismus
Azafagomine exerts its effects by mimicking the transition state of glycoside hydrolysis, thereby competitively inhibiting glycosidases. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . Molecular modeling studies have shown that the efficient packing of the aromatic ring of the 1-N-phenyl carboxamide moiety into a hydrophobic sub-site in the enzyme’s active site is responsible for the improved binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin: A natural iminosugar with glycosidase inhibitory activity.
Uniqueness
Azafagomine is unique due to its potent inhibitory activity against a broad range of glycosidases, including almond β-glucosidase, yeast α-glucosidase, and isomaltase . Its synthetic versatility and ability to form various derivatives further enhance its applicability in scientific research and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
193540-72-6 |
|---|---|
Molekularformel |
C5H12N2O3 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
PPPMSBCQTLJPKM-UOWFLXDJSA-N |
SMILES |
C1C(C(C(NN1)CO)O)O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](NN1)CO)O)O |
Kanonische SMILES |
C1C(C(C(NN1)CO)O)O |
Synonyme |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















